1-Allyl-3-[(4-methoxybenzyl)oxy]benzene
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Overview
Description
1-Allyl-3-[(4-methoxybenzyl)oxy]benzene is an organic compound with the molecular formula C17H18O2. It is characterized by the presence of an allyl group and a methoxybenzyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene can be synthesized through several methods. One common approach involves the reaction of 1-allyloxy-3-hydroxybenzene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allyl group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-Allyl-3-[(4-methoxybenzyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s effects on biological systems are mediated through its interaction with cellular receptors and enzymes .
Comparison with Similar Compounds
- 1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene
- 1-Allyloxy-3-[(4-methoxybenzyl)oxy]benzene
Comparison: 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-methoxy-4-[(3-prop-2-enylphenoxy)methyl]benzene |
InChI |
InChI=1S/C17H18O2/c1-3-5-14-6-4-7-17(12-14)19-13-15-8-10-16(18-2)11-9-15/h3-4,6-12H,1,5,13H2,2H3 |
InChI Key |
LGWWKQBCHIAJAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)CC=C |
Origin of Product |
United States |
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